(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

peptide stapling ring-closing metathesis hydrocarbon staple geometry

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (CAS 1251904-51-4), also referred to as (S)-N-Fmoc-2-(5′-pentenyl)glycine or (2S)-Fmoc-2-amino-7-octenoic acid, is a synthetic, Fmoc-protected unnatural amino acid bearing a terminal alkene side chain. It belongs to the class of hydrocarbon-stapling building blocks utilized in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 1251904-51-4
Cat. No. B595205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid
CAS1251904-51-4
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESC=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyUAOCBDJIBBTOBI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (CAS 1251904-51-4): Fmoc-Protected Alkene Amino Acid for Solid-Phase Peptide Synthesis and Macrocyclic Drug Discovery


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (CAS 1251904-51-4), also referred to as (S)-N-Fmoc-2-(5′-pentenyl)glycine or (2S)-Fmoc-2-amino-7-octenoic acid, is a synthetic, Fmoc-protected unnatural amino acid bearing a terminal alkene side chain . It belongs to the class of hydrocarbon-stapling building blocks utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The compound is supplied with typical purity specifications of ≥97% (HPLC) and is stored at 2–8 °C [1]. Its design as a glycine-derivative (no α-methyl substituent) distinguishes it from the widely used α-methyl alanine-type staple monomers such as Fmoc-(S)-2-(4-pentenyl)alanine (S5) and Fmoc-(R)-2-(7-octenyl)alanine (R8) [1].

Why Alkene Amino Acid Building Blocks Cannot Be Interchanged: The Case for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid in Stapled Peptide Design


In all-hydrocarbon peptide stapling, the length and composition of the alkene side chain directly dictate the staple geometry, ring size, and resultant α-helical stabilization [1]. The target compound provides a five-carbon alkene tether (5′-pentenyl) that is geometrically distinct from the four-carbon tether of S5 (Fmoc-(S)-2-(4-pentenyl)alanine) and the seven-carbon tether of R8 (Fmoc-(R)-2-(7-octenyl)alanine) . Furthermore, as a glycine-type residue lacking an α-methyl group, it imparts different backbone conformational constraints compared to the α-methyl alanine-type staples (S5, R8), which influence helical propensity and biological activity of the final stapled peptide [2]. Substituting this compound with a superficially similar alkene amino acid therefore risks altering the staple geometry and functional performance of the macrocyclic product.

Quantitative Differentiation Evidence for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid Against Closest Alkene Amino Acid Analogs


Alkene Side-Chain Length Differentiation: 5-Carbon Tether vs. S5 (4-Carbon) and R8 (7-Carbon) Stapling Monomers

The target compound bears a 5′-pentenyl side chain providing a five-carbon linear tether from the α-carbon to the terminal olefin . In contrast, the commonly employed S5 monomer Fmoc-(S)-2-(4-pentenyl)alanine (CAS 288617-73-2) provides a four-carbon tether, and the R8 monomer Fmoc-(R)-2-(7-octenyl)alanine (CAS 945212-26-0) provides a seven-carbon tether . This difference of +1 carbon vs. S5 and −2 carbons vs. R8 directly affects the macrocycle ring size formed upon ring-closing metathesis, altering the staple geometry and helical stabilization properties of the resulting peptide [1].

peptide stapling ring-closing metathesis hydrocarbon staple geometry

Backbone Flexibility: Glycine-Type Residue vs. α-Methyl Alanine-Type Stapling Monomers

The target compound is a glycine-type residue (no α-methyl substituent) , whereas the dominant hydrocarbon-stapling monomers S5 and R8 are α-methyl alanine-type residues . In peptide design, α-methyl groups restrict backbone Φ/ψ dihedral angles and stabilize helical conformations, while glycine residues allow greater conformational freedom and can adopt both helical and extended conformations. This fundamental difference means that substituting the target compound with S5 or R8 will alter the local backbone flexibility and may affect the overall fold of the stapled peptide. Quantitative Φ/ψ angular constraints for glycine vs. α-methyl alanine have been established through Ramachandran analysis in model systems [1].

backbone conformation peptide helical propensity unnatural amino acid design

Thermal Stability and Storage: Less Stringent Cold Chain Requirements vs. S5 and R8 Monomers

The target compound is recommended for storage at 2–8 °C (refrigerated) by multiple suppliers, with no requirement for freezing or wet-ice shipping . In contrast, the S5 monomer Fmoc-(S)-2-(4-pentenyl)alanine requires storage below 5 °C and is typically shipped on dry/wet ice, while the R8 monomer Fmoc-(R)-2-(7-octenyl)alanine requires storage at −20 °C . This indicates that the target compound possesses superior ambient thermal stability compared to these direct functional analogs.

storage condition cold chain logistics thermal stability

Patented Application in PD-1/PD-L1 Macrocyclic Immunomodulators

The target compound is specifically utilized as a building block in the synthesis of macrocyclic peptides disclosed in patent EP3692053A1 (Immunomodulators) [1]. These macrocyclic peptides are designed to inhibit the PD-1/PD-L1 and CD80/PD-L1 protein–protein interactions and are claimed for therapeutic use in cancer and infectious diseases [1]. In contrast, the S5 and R8 monomers, while widely used for generic peptide stapling, are not specifically designated in this patent class for PD-1/PD-L1 inhibitor macrocycle construction. Procurement of this compound thus directly supports the replication and further development of this patented immunomodulator series.

PD-1/PD-L1 inhibitor macrocyclic peptide immuno-oncology

High-Value Application Scenarios for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid Based on Comparative Evidence


Synthesis of Hydrocarbon-Stapled Peptides Requiring a 5-Carbon Alkene Tether Geometry

When designing all-hydrocarbon stapled peptides where the staple requires a precise five-carbon tether between the α-carbon and the olefin, the target compound is the building block of choice. Substitution with the 4-carbon S5 or 7-carbon R8 monomers would alter the macrocycle ring size by ±1–2 methylene units, potentially disrupting the intended α-helical stabilization and biological function .

Construction of PD-1/PD-L1 Macrocyclic Peptide Inhibitors for Immuno-Oncology Research

Researchers aiming to synthesize the macrocyclic peptides claimed in patent EP3692053A1 for PD-1/PD-L1 blockade should procure this specific building block to ensure structural identity with the disclosed compounds. Use of alternative alkene amino acids may result in macrocycles that fall outside the patent claims or exhibit altered inhibitory activity [1].

Peptide Library Synthesis Requiring Glycine-Type Backbone Flexibility at the Staple Site

In peptide libraries where a flexible glycine residue is required at the staple position—rather than a conformationally restricted α-methyl alanine residue—this compound provides the necessary backbone freedom. This is relevant for screening campaigns targeting flexible protein–protein interfaces where conformational adaptability enhances binding [2].

Laboratories with Limited Cold-Chain Infrastructure or Ambient Shipping Requirements

Facilities operating without reliable −20 °C storage or wet-ice shipping capabilities benefit from the target compound's stability at 2–8 °C, reducing logistical complexity and cost relative to S5 and R8 monomers that mandate freezing .

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